N-demethylsinomenine

Immunosuppression Autoimmune disease Rheumatoid arthritis

N-Demethylsinomenine (NDSM) is the primary bioactive metabolite of sinomenine, differentiated by the absence of the 17-methyl group. This structural divergence yields superior aqueous solubility, a 5-fold higher immunosuppressive potency than sinomenine, and faster analgesic onset without carry-over effects in chronic pain models. For researchers developing novel therapies for rheumatoid arthritis, chronic pain, or investigating MRGPRX2-mediated pathways, NDSM's distinct pharmacokinetic profile and enhanced potency enable lower dosing and improved formulation behavior. Choose NDSM for target validation where sinomenine's properties are insufficient.

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
Cat. No. B1241455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-demethylsinomenine
SynonymsN-demethylsinomenine
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CC3C4C2(CCN3)CC(=O)C(=C4)OC)C=C1)O
InChIInChI=1S/C18H21NO4/c1-22-14-4-3-10-7-12-11-8-15(23-2)13(20)9-18(11,5-6-19-12)16(10)17(14)21/h3-4,8,11-12,19,21H,5-7,9H2,1-2H3/t11-,12+,18-/m0/s1
InChIKeyBJJRDCBDIOEIKD-IUUKEHGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Demethylsinomenine: A Differentiated Morphinan Alkaloid with Quantifiable Advantages over Parent Sinomenine


N-Demethylsinomenine (NDSM; C18H21NO4; CAS 240131-71-9) is a morphinan alkaloid that occurs naturally in Sinomenium acutum and is the major in vivo N-demethylated metabolite of sinomenine, accounting for approximately 90% of all sinomenine metabolic products [1]. Structurally, it differs from sinomenine solely by the absence of a methyl group at the 17‑position [2]. This minor structural change confers measurably superior water solubility and a distinct pharmacological profile, including enhanced immunosuppressive potency and more rapid analgesic onset [3][4]. NDSM has been characterized as a GABAA receptor‑mediated analgesic in multiple preclinical pain models and is under investigation as a potential novel pharmacotherapy for chronic pain conditions [5][6].

Why Sinomenine and Other In‑Class Morphinan Alkaloids Cannot Substitute for N‑Demethylsinomenine


Although N‑demethylsinomenine shares a morphinan scaffold with sinomenine, sinomenine‑N‑oxide, and related alkaloids, its unique N‑demethylated structure drives quantitatively distinct solubility, pharmacokinetic, and pharmacodynamic properties that preclude direct substitution [1]. For instance, the absence of the 17‑methyl group reduces lipophilicity, yielding superior aqueous solubility and a shorter retention time on reversed‑phase HPLC compared with sinomenine [2]. This physicochemical divergence translates into a different oral bioavailability, organ distribution pattern, and formulation behavior [3]. Moreover, in functional assays, NDSM exhibits approximately five‑fold higher immunosuppressive activity than sinomenine [4] and produces a faster analgesic onset [5]. Critically, in chronic pain models, NDSM maintains anti‑allodynic efficacy during repeated dosing without producing a carry‑over effect—a property not documented for sinomenine under identical conditions [6]. Therefore, assuming that sinomenine or any other morphinan alkaloid can replace N‑demethylsinomenine in research or therapeutic development would disregard these well‑quantified, functional differentiations.

N-Demethylsinomenine: Quantified Differentiation Evidence for Procurement and Research Prioritization


Immunosuppressive Potency: 5‑Fold Higher Activity Compared with Sinomenine

N‑Demethylsinomenine exhibits approximately five times the immunosuppressive activity of its parent compound sinomenine [1]. This differentiation is supported by in vitro functional assays, although the exact IC50 values are not disclosed in the patent literature [2]. The 5‑fold enhancement is a critical driver for selecting NDSM over sinomenine when higher immunosuppressive potency is required in preclinical models.

Immunosuppression Autoimmune disease Rheumatoid arthritis

Analgesic Onset: Quicker Action than Sinomenine in Postoperative Pain Model

In a mouse model of postoperative pain, N‑demethylsinomenine (40 mg/kg, s.c.) achieved an anti‑allodynic effect with a quicker onset compared to an equimolar dose of sinomenine (40 mg/kg, s.c.) [1]. Although the maximal analgesic effect at this dose was not significantly different between the two compounds, the faster onset is a pharmacologically meaningful advantage [2].

Analgesia Postoperative pain Pain management

Analgesic Potency: Slightly Higher Efficacy than Sinomenine in Chronic Inflammatory Pain

In a mouse model of CFA‑induced inflammatory pain, N‑demethylsinomenine demonstrated slightly higher potency for reducing mechanical allodynia compared with sinomenine [1]. Although the absolute difference was modest, the trend was consistent across the tested dose range (10–40 mg/kg, i.p.) [2]. Furthermore, during repeated treatment, NDSM maintained its anti‑allodynic effect without producing a carry‑over effect, a feature not reported for sinomenine [3].

Chronic pain Inflammatory pain Neuropathic pain

Water Solubility: Superior Aqueous Solubility vs. Sinomenine Enables Flexible Formulation

N‑Demethylsinomenine possesses greater water solubility than sinomenine, as evidenced by a shorter retention time on a lipophilic reversed‑phase HPLC column [1]. This improved solubility is expected to result in a different oral bioavailability, pharmacokinetic profile, and organ distribution pattern compared with sinomenine, and it facilitates the creation of aqueous‑based formulations for therapeutic use [2].

Drug formulation Bioavailability Solubility enhancement

Safety Consideration: Synergistic Mast Cell Activation with Sinomenine via MRGPRX2

N‑Demethylsinomenine activates human mast cells via the MRGPRX2 receptor and synergistically aggravates anaphylaxis when co‑administered with its prototype sinomenine [1]. In vitro, NDSM and sinomenine together enhanced LAD2 mast cell degranulation more than either compound alone, and this synergy was attenuated in MRGPRX2‑knockdown cells [2]. These findings underscore the importance of using pure NDSM rather than mixtures or relying on metabolic conversion from sinomenine in experimental systems.

Drug safety Anaphylaxis MRGPRX2

N-Demethylsinomenine: Evidence‑Driven Application Scenarios for Research and Development


Immunosuppressive Drug Discovery: Autoimmune Disease Models

N‑Demethylsinomenine is the preferred starting point over sinomenine for researchers investigating novel immunosuppressive therapies for rheumatoid arthritis and other autoimmune disorders. Its approximately 5‑fold higher immunosuppressive activity [1] enables lower dosing in animal models, reducing compound costs and potentially improving safety margins. This quantitative advantage makes NDSM a more efficient tool for target validation and lead optimization campaigns in autoimmunity research.

Chronic Pain Drug Development: Neuropathic and Inflammatory Pain

For academic and industrial programs focused on chronic pain, N‑demethylsinomenine offers several differentiated features that support its selection over sinomenine: (i) slightly higher potency in inflammatory pain models [2]; (ii) quicker analgesic onset [3]; and (iii) sustained efficacy during repeated treatment without a carry‑over effect [4]. These properties make NDSM an attractive candidate for preclinical development and for use as a positive control in pain mechanism studies.

Formulation and Pharmacokinetic Studies: Leveraging Enhanced Water Solubility

The superior water solubility of N‑demethylsinomenine relative to sinomenine [5] facilitates aqueous formulation development, reduces reliance on organic co‑solvents, and may improve oral bioavailability. This physicochemical differentiation is particularly valuable for formulation scientists developing parenteral or oral dosage forms, as well as for pharmacokinetic studies where consistent and reproducible dosing is critical.

Safety Pharmacology and MRGPRX2‑Mediated Hypersensitivity Research

N‑Demethylsinomenine serves as a valuable tool compound for investigating MRGPRX2‑mediated mast cell activation and anaphylaxis [6]. Its synergistic effect with sinomenine provides a well‑characterized model system for studying drug‑induced hypersensitivity reactions. Researchers in safety pharmacology and immunotoxicology should consider procuring high‑purity NDSM to explore these mechanisms and to ensure that experimental outcomes are not confounded by metabolite‑prototype interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-demethylsinomenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.